p-Phenylenediglyoxal

Description

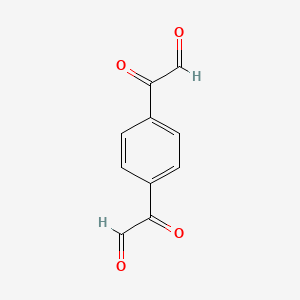

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCYNRIBBFRFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181239 | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2673-16-7 | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Phenylenediglyoxal

Established Reaction Pathways

Two principal routes have been established for the synthesis of p-phenylenediglyoxal: oxidation-based methods and hydrolytic approaches from protected precursors.

Oxidation-Based Synthetic Routes (e.g., Selenium Dioxide Mediated Oxidation)

A primary and direct method for the synthesis of this compound is the oxidation of p-diacetylbenzene. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of α-methylene groups adjacent to carbonyl functionalities to the corresponding 1,2-dicarbonyl compounds, a transformation known as the Riley oxidation. organic-chemistry.orgineosopen.org In this context, both acetyl groups of p-diacetylbenzene are oxidized to yield this compound.

The reaction is typically carried out by treating p-diacetylbenzene with selenium dioxide in a suitable solvent. Studies have shown that this method can produce this compound in yields ranging from 61–85%. nih.gov The general transformation is depicted below:

p-Diacetylbenzene + 2 SeO₂ → this compound + 2 Se + 2 H₂O

The choice of solvent and reaction conditions can influence the yield and purity of the final product.

Hydrolytic Approaches (e.g., from Bis(methylhemimercaptal) Derivatives)

An alternative pathway to this compound involves the hydrolysis of a protected precursor, specifically this compound bis(methylhemimercaptal). This route begins with dimethyl terephthalate, which is treated with methylsulfinylcarbanion in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.orgscielo.br The resulting intermediate undergoes a Pummerer rearrangement when treated with an aqueous acid to yield this compound bis(methylhemimercaptal). semanticscholar.orgscielo.br

The final step in this sequence is the hydrolysis of the bis(methylhemimercaptal) to afford this compound. semanticscholar.orgscielo.br This multi-step approach provides a viable alternative to direct oxidation methods.

Mechanistic Investigations of Synthesis Reactions

The mechanisms of the key transformations in both synthetic routes have been investigated. The selenium dioxide-mediated oxidation of p-diacetylbenzene proceeds via the Riley oxidation mechanism. This process is understood to initiate with an ene reaction involving the enol form of the ketone and selenium dioxide, followed by a scielo.brnih.gov-sigmatropic rearrangement. ineosopen.org Subsequent hydrolysis of the resulting selenium-containing intermediate liberates the dicarbonyl product and elemental selenium.

In the hydrolytic approach, the critical mechanistic step is the Pummerer rearrangement. This reaction involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent, which in this case is the aqueous acid. The reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile.

Optimization of Synthetic Parameters for Research Scale and Yield Enhancement

Efforts to improve the efficiency and yield of this compound synthesis have focused on optimizing reaction conditions. For the selenium dioxide oxidation, parameters such as reaction time, temperature, and solvent choice are critical. The use of microwave irradiation has emerged as a significant advancement in this area. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. nih.gov

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | Minutes |

| Energy Efficiency | Lower | Higher |

| Yield | Good to Excellent | Often Improved |

Novel Synthetic Approaches and Catalyst Development for this compound Production

The development of more sustainable and efficient synthetic methods is an ongoing area of research. For the synthesis of compounds like this compound, this includes the exploration of novel catalysts and greener reaction conditions. While specific novel catalysts for this compound production are not widely reported, the broader field of organic synthesis is moving towards the use of less toxic and more efficient catalytic systems. For instance, the development of novel copper-based catalysts has shown promise for greener chemical manufacturing processes.

Furthermore, microwave-assisted organic synthesis represents a more modern and efficient approach compared to conventional heating methods. nih.gov This technique not only accelerates reactions but also aligns with the principles of green chemistry by reducing energy consumption. nih.gov

Chemical Reactivity and Transformation Mechanisms of P Phenylenediglyoxal

Oxidative Transformations to Carboxylic Acid Derivatives (e.g., p-Phenylenediglycolic Acid)

The glyoxal (B1671930) moieties of p-phenylenediglyoxal are susceptible to oxidation, leading to the formation of carboxylic acid derivatives. A primary example of this transformation is the oxidation to p-phenylenediglycolic acid. This reaction involves the conversion of the aldehyde groups within the glyoxal units into carboxylic acid groups.

Research has shown that p-phenylenediglycolic acid can be prepared from this compound bis(methylhemimercaptal), a precursor to this compound. scispace.com The oxidation process is a key transformation, converting the highly reactive dicarbonyl compound into a more stable dicarboxylic acid. The general transformation can be represented as the oxidation of the two aldehyde functionalities to their corresponding carboxyl groups. The presence of oxidizing agents facilitates this conversion, which is a common reaction pathway for aldehydes. The efficiency of such oxidations can be influenced by the choice of solvent, with water-miscible aprotic-polar solvents often proving effective. scispace.com

Reductive Pathways to Corresponding Alcohol or Alkane Derivatives (e.g., p-Diacetylbenzene)

Conversely, this compound can undergo reduction to yield corresponding alcohol or alkane derivatives. A notable reductive pathway is its conversion to p-diacetylbenzene. nih.gov In this reaction, the aldehyde groups of the glyoxal are reduced to methyl ketones.

One documented method for this reduction involves the use of zinc dust and acetic acid. scispace.com This process selectively reduces the glyoxal groups to acetyl groups, yielding p-diacetylbenzene, a compound with the chemical formula C₁₀H₁₀O₂. nih.govguidechem.com Further reduction of p-diacetylbenzene can lead to the corresponding diol or ultimately to 1,4-diethylbenzene.

Table 1: Key Transformation Products of this compound

Condensation Reactions

Condensation reactions are a cornerstone of the reactivity of this compound, leveraging the electrophilic nature of its carbonyl carbons. These reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water. researchgate.net This capability allows for the synthesis of a wide variety of complex structures.

The bifunctional nature of this compound makes it an excellent building block for the synthesis of diverse heterocyclic scaffolds. xiahepublishing.commdpi.com Condensation reactions with various dinucleophiles can lead to the formation of six-membered heterocyclic rings. For example, reaction with o-phenylenediamines yields quinoxaline (B1680401) derivatives. The two glyoxal units can react with the two amino groups of the diamine to form a fused heterocyclic system. Such reactions are fundamental in constructing complex molecules that are often investigated for various applications in materials science and medicinal chemistry. researchgate.netpjoes.com

This compound is a key precursor in the synthesis of Schiff base ligands. Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation of a primary amine with a carbonyl compound. chemmethod.com Given that this compound possesses four reactive carbonyl groups (two aldehyde and two ketone functionalities within the glyoxal units), it can react with primary amines to form complex Schiff base ligands. These ligands are of significant interest due to their ability to coordinate with various metal ions, forming stable metal complexes. melscience.comresearchgate.netdtic.mil The reaction with two equivalents of a monoamine or one equivalent of a diamine can lead to the formation of intricate ligand structures capable of chelation.

The ability of this compound to react with tetrafunctional monomers makes it a valuable component in polycondensation reactions. googleapis.com A prominent example is its use in the synthesis of polyquinoxalines. sapub.org When this compound is reacted with aromatic tetraamines, such as 3,3'-diaminobenzidine, a polycondensation reaction occurs, leading to the formation of high-molecular-weight polyquinoxaline polymers. sapub.orgsapub.org These polymers are known for their excellent thermal stability and have been investigated for use as high-temperature structural resins. sapub.org The polymerization can be carried out in solution or via melt condensation techniques. sapub.org

Table 2: Condensation Reactions of this compound

Electrophilic Reactivity and Nucleophilic Interactions

The core of this compound's reactivity lies in the electrophilic nature of its carbonyl carbon atoms. reddit.com These carbons are electron-deficient due to the high electronegativity of the adjacent oxygen atoms, making them susceptible to attack by nucleophiles. rsc.orggoogle.com A nucleophilic attack is a fundamental reaction in which a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-poor species) to form a chemical bond. nih.govrsc.org

In this compound, the four carbonyl carbons act as electrophilic centers. Nucleophiles, such as amines, alcohols, or carbanions, can attack these sites, initiating the various condensation and addition reactions discussed previously. For instance, the reaction with guanidinyl groups is an example of a nucleophilic addition to the vicinal dione (B5365651) system. The reactivity can be influenced by steric and electronic factors of both the this compound molecule and the attacking nucleophile. Understanding these electrophilic and nucleophilic interactions is crucial for predicting and controlling the outcomes of its chemical transformations.

Reactions with Amine Functionalities

The reactivity of this compound with amine functionalities is centered on its two vicinal dicarbonyl (glyoxal) groups. These groups are electrophilic and readily react with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form Schiff bases (imines). This reactivity makes this compound an effective homobifunctional crosslinking agent, capable of covalently linking protein subunits or different protein molecules. googleapis.com

The reaction proceeds through a well-established mechanism for imine formation from an aldehyde or ketone. The process is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the glyoxal moiety. This is followed by a series of proton transfer steps, leading to the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the final imine product and a molecule of water. Given that this compound possesses two such reactive glyoxal units, it can form crosslinks by undergoing this reaction at both ends of the molecule.

The general mechanism is as follows:

Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of a glyoxal group.

Proton Transfer: A proton is transferred from the nitrogen to the carbonyl oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated in an acidic medium, converting it into a good leaving group (water).

Dehydration: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a protonated imine (iminium ion).

Deprotonation: A base (such as water) removes the proton from the nitrogen, yielding the neutral imine (Schiff base) and regenerating the acid catalyst.

The pH of the reaction medium is a critical parameter; the reaction is generally most efficient in a mildly acidic environment (pH 4-5). At very low pH, the amine nucleophile becomes fully protonated and non-nucleophilic, while at neutral or high pH, the protonation of the carbonyl and the subsequent dehydration step are less efficient.

The bifunctional nature of this compound allows it to react with primary amine groups on two different molecules or two different locations on the same molecule, leading to the formation of stable covalent crosslinks. This is particularly relevant in proteomics for studying protein-protein interactions.

Interactions with Guanidinyl Groups

This compound is a well-documented reagent for the specific chemical modification of guanidinyl groups, most notably the side chain of the amino acid arginine. The guanidinium (B1211019) group of arginine is highly basic and exists in its protonated, positively charged form at physiological pH. The dicarbonyl moieties of this compound react with the nucleophilic nitrogen atoms of the guanidinyl group to form stable cyclic adducts.

Research on analogous α-dicarbonyl compounds, such as phenylglyoxal (B86788), has established that two molecules of the glyoxal reagent react with one guanidinyl group. researchgate.net By extension, one molecule of this compound, containing two glyoxal units, can potentially crosslink two separate arginine residues. However, the primary reaction involves the formation of a stable, typically bicyclic, adduct with a single arginine side chain. This reaction leads to the loss of the positive charge on the guanidinium group, which is a useful property for studying the functional role of specific arginine residues in proteins.

The reaction mechanism involves the sequential attack of the guanidinyl nitrogens on the electrophilic carbonyl carbons of the glyoxal. This leads to the formation of a complex, stable heterocyclic product, effectively neutralizing the positive charge of the arginine side chain. The reaction is highly specific for arginine under mildly alkaline conditions (pH 7-9).

Studies using liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) on the reaction between L-arginine and phenylglyoxal (PG) have identified the formation of various adducts, providing insight into the reaction's stoichiometry. researchgate.net The findings are summarized in the table below, which can be seen as analogous to the expected reactions for one of the glyoxal units in this compound.

| Reactants | Observed Adducts (by analogy for one glyoxal unit) | Stoichiometry (Glyoxal:Arginine) | Implication |

| This compound + L-Arginine | Mono-adduct | 1:1 | Formation of a complex between one glyoxal unit and one arginine molecule. |

| This compound + L-Arginine | Di-adduct | 2:1 | Two glyoxal units (from two separate this compound molecules) reacting with one arginine molecule. |

| This compound + L-Arginine | Water-condensed products | 1:1 and 2:1 | Dehydration products of the initially formed adducts, leading to more stable cyclic structures. |

| This table is constructed based on analogous data for phenylglyoxal reacting with L-arginine, as detailed in studies monitoring the reaction by LC-ESI-MS. researchgate.net |

Rearrangement Reactions Involving this compound Precursors or Derivatives (e.g., Pummerer Rearrangement)

A notable transformation involving a precursor to this compound is the Pummerer rearrangement. The Pummerer rearrangement is a classic organic reaction where a sulfoxide (B87167) bearing an α-hydrogen atom rearranges in the presence of an activating agent, typically an acid anhydride (B1165640) like acetic anhydride, to form an α-acyloxy thioether. wikipedia.orgnumberanalytics.com This product can then be hydrolyzed to yield an aldehyde or ketone.

A specific synthesis of this compound utilizes a Pummerer rearrangement of a tailored precursor. scispace.com The reaction pathway begins with 1,4-bis(methylsulfinylacetyl)benzene, which serves as the direct precursor.

The established reaction is as follows:

Precursor Synthesis: The starting material, dimethyl terephthalate, is treated with methylsulfinylcarbanion in dimethyl sulfoxide (DMSO) to produce the precursor, 1,4-bis(methylsulfinylacetyl)benzene. scispace.com

Pummerer Rearrangement: Upon treatment with an aqueous acid, the precursor undergoes a Pummerer-type rearrangement. scispace.com The sulfoxide groups are activated, and a subsequent rearrangement and reaction with the solvent/nucleophiles present occur.

Intermediate Formation: The rearrangement yields this compound bis(methylhemimercaptal) as a stable intermediate. scispace.com

Hydrolysis to Final Product: The intermediate hemimercaptal is then hydrolyzed to afford the final product, this compound. scispace.com

The general mechanism of the Pummerer rearrangement involves:

Activation: The sulfoxide oxygen is acylated by an activating agent (e.g., an acid anhydride or proton in this case), forming a good leaving group.

Deprotonation: A base abstracts a proton from the α-carbon, leading to the formation of an ylide.

Elimination & Thionium (B1214772) Ion Formation: The leaving group is eliminated, generating a resonance-stabilized thionium ion, which is a key electrophilic intermediate.

Nucleophilic Attack: A nucleophile (in the case of the classic reaction, an acetate (B1210297) ion) attacks the electrophilic carbon of the thionium ion, yielding the α-acyloxy thioether product.

In the synthesis of this compound, this sequence occurs at both ends of the precursor molecule, ultimately leading to the formation of the two glyoxal functional groups after hydrolysis.

| Precursor/Derivative | Rearrangement Type | Reagents/Conditions | Product(s) | Reference |

| 1,4-Bis(methylsulfinylacetyl)benzene | Pummerer Rearrangement | Aqueous Acid | This compound bis(methylhemimercaptal), then this compound | scispace.com |

Advanced Applications in Chemical Sciences

Polymer and Materials Science Applications

p-Phenylenediglyoxal serves as a versatile monomer and building block for the synthesis of advanced polymeric systems and high-performance materials. Its difunctional nature allows for polymerization and cross-linking reactions, leading to materials with tailored properties.

Synthesis of Polymeric Systems (e.g., Polyquinoxalines and their Derivatives)

This compound is a key precursor in the synthesis of polyquinoxalines, a class of high-performance polymers known for their exceptional thermal and oxidative stability. These polymers are typically synthesized through the polycondensation reaction between bisglyoxals, such as this compound, and aromatic tetramines. For instance, reactions involving this compound with tetramines like 3,3′-diaminobenzidine and 3,3′,4,4′-tetraminodiphenyl ether have yielded high molecular weight polyquinoxalines mdpi.com. These polymers are recognized for their excellent thermal stability in both inert and oxidative atmospheres, making them suitable for demanding applications mdpi.com.

Table 1: Polyquinoxalines Derived from this compound

| Polymer Type | Tetramine Co-monomer | Key Property (Thermal Stability) | Reference |

| Polyquinoxaline | 3,3′-Diaminobenzidine | Excellent | mdpi.com |

| Polyquinoxaline | 3,3′,4,4′-Tetraminodiphenyl ether | Excellent | mdpi.com |

Development of High-Performance Structural Resins

The incorporation of this compound into polymer structures contributes to the development of high-performance structural resins. Polyquinoid structures derived from this compound exhibit outstanding processability and thermal stability, qualities that are highly desirable for advanced materials google.com. Similarly, polyquinoxalines synthesized using this compound demonstrate excellent thermal stability and show potential for high-temperature applications, with their solutions in solvents like m-cresol (B1676322) being utilized for prepreg and tape preparation mdpi.com. These characteristics position this compound as a valuable component in the formulation of robust structural resins.

Table 2: Properties of this compound-Derived Polymers and Resins

| Material Type | Key Properties | Application Area | Reference |

| Polyquinoid Structures | Outstanding processability, Thermal stability | High-performance materials | google.com |

| Polyquinoxalines | Excellent thermal stability | High-temperature applications | mdpi.com |

| Polymers and Resins (general) | Enhanced properties | Materials science | google.com |

Fabrication of Polyquinoid Structures with Tailored Properties

This compound is instrumental in the fabrication of polyquinoid structures, which are a class of conjugated polymers. These structures are noted for their excellent processability and thermal stability, allowing for the tailoring of material properties to specific requirements google.com. The inherent conjugation within polyquinoid systems, facilitated by the backbone derived from this compound, can lead to unique electronic and optical characteristics, further expanding their utility in advanced materials design.

Role in Functional Polymer Design

Beyond structural applications, this compound acts as a crucial building block in the synthesis of complex organic molecules, including various heterocycles and biologically active compounds google.com. Its reactivity in condensation reactions makes it a versatile component for designing polymers with specific functionalities. The ability to form diverse heterocyclic systems from this compound opens avenues for creating polymers with targeted chemical, electronic, or biological properties, contributing to the field of functional polymer design.

Coordination Chemistry and Metal Complexation

Design and Synthesis of Schiff Base Ligands for Transition Metal Coordination

This compound readily undergoes condensation reactions with primary amines to form Schiff bases ppj.org.lyresearchgate.netmdpi.comchemmethod.com. These reactions typically involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (C=N) bond. By reacting this compound with diamines or polyamines, multidentate Schiff base ligands can be synthesized, which are capable of chelating metal ions. For example, the reaction with primary amines leads to the formation of bis-Schiff bases, which can then coordinate with transition metals like copper (Cu), iron (Fe), cobalt (Co), nickel (Ni), and others ppj.org.lymdpi.comchemmethod.com. The specific choice of amine and metal ion dictates the structure and properties of the resulting coordination complex.

Table 1: Examples of Schiff Base Ligands Derived from Dialdehydes and Their Coordination with Transition Metals

| Dialdehyde Precursor | Amine Component | Resulting Schiff Base Type | Typical Transition Metals Coordinated | Reference(s) |

| This compound | Primary Amines | Bis-Schiff Base | Cu(II), Fe(II), Co(II), Ni(II) | ppj.org.lymdpi.comchemmethod.com |

| Salicylaldehyde | Phenylenediamine | Tetradentate Schiff Base | Cu(II), Zn(II), Pb(II) | researchgate.netmdpi.com |

| Pyridoxal | 2-Aminobenzothiazole | Schiff Base Ligand (HL¹) | VO(II), Mn(III), Fe(II), Co(II), Ni(II), Cu(II), Pt(IV) | chemmethod.com |

Exploration of Metal-Ligand Coordination Geometries and Electronic Structures

The coordination complexes formed between this compound-derived Schiff base ligands and transition metals exhibit varied coordination geometries and electronic structures, which are critical for their functional properties. These geometries are typically dictated by the nature of the metal ion, its oxidation state, and the denticity and steric bulk of the ligand. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar arrangements chemguide.co.ukunizin.org.

Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), UV-Visible spectroscopy, and X-ray diffraction are employed to elucidate the coordination mode, geometry, and electronic environment of these complexes ppj.org.lymdpi.comchemmethod.comnih.gov. For instance, the disappearance of the hydroxyl (-OH) band in IR spectra upon complexation, as seen in some Schiff base complexes, indicates deprotonation and coordination of the oxygen atom to the metal center mdpi.com. The electronic structure, including ligand field splitting and charge transfer transitions, can be probed using UV-Vis spectroscopy, providing insights into the color and potential catalytic or photophysical properties of the complexes.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

While this compound itself is not a commonly reported direct linker in the synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs), its structural features suggest potential for its derivatives to serve as building blocks. MOFs and CPs are constructed from metal nodes and organic linkers connected by coordination bonds ossila.comrsc.orgchemmethod.comresearchgate.netrsc.orgjchemrev.comnih.gov. Typically, rigid organic molecules with multiple coordination sites, such as dicarboxylic acids or nitrogen-containing heterocycles, are used as linkers.

However, this compound can be a precursor to polymers. For instance, it has been used in the synthesis of polyquinoxalines by reacting with tetramines researchgate.net. These polymers, while not MOFs in the traditional sense, represent extended coordination networks or polymeric structures formed through covalent linkages. The development of MOFs and CPs often involves molecules with carboxylate or similar functionalities that readily coordinate to metal ions. Modifications of this compound to incorporate such functionalities could enable its use in MOF synthesis.

Table 2: MOF/CP Synthesis Approaches and Potential Linker Roles

| MOF/CP Synthesis Method | Role of Organic Component | Potential for this compound Derivatives | Reference(s) |

| Solvothermal Synthesis | Organic Linker | Potential precursor for functionalized linkers | ossila.comrsc.orgchemmethod.comjchemrev.comnih.gov |

| Electrochemical Synthesis | Organic Linker | Potential precursor for functionalized linkers | ossila.comchemmethod.com |

| Mechanochemical Synthesis | Organic Linker | Potential precursor for functionalized linkers | ossila.comchemmethod.comjchemrev.com |

| Polymerization | Monomer | Precursor to polyquinoxalines (polymers) | researchgate.net |

Supramolecular Chemistry and Self-Assembly

The inherent reactivity of the glyoxal (B1671930) groups in this compound, combined with the rigidity of the phenylene core, offers opportunities in supramolecular chemistry, particularly in molecular recognition and the design of dynamic covalent systems.

Molecular Recognition Phenomena in Host-Guest Systems

Molecular recognition is a cornerstone of supramolecular chemistry, involving the selective binding of one molecule (guest) by another (host) through non-covalent interactions wikipedia.orgnih.govresearchgate.netnih.govcsic.es. While this compound is not typically recognized as a primary host molecule like cyclodextrins or cucurbiturils wikipedia.orgthno.orgnih.gov, its structure could potentially be incorporated into larger host frameworks or act as a guest molecule itself, provided it possesses suitable binding characteristics. The aldehyde groups can participate in hydrogen bonding or other non-covalent interactions, which are fundamental to host-guest complexation wikipedia.org. Research in this area would likely involve designing host molecules that can specifically bind to this compound or its derivatives, or incorporating this compound into larger supramolecular assemblies where its functional groups contribute to recognition events.

Templated Synthesis and Hierarchical Assembly of Supramolecular Architectures

Templated synthesis utilizes a template molecule to guide the formation of a specific supramolecular structure through non-covalent interactions or reversible covalent bonds scispace.comrsc.org. Hierarchical assembly involves the stepwise construction of complex architectures from simpler building blocks. This compound, with its two reactive aldehyde groups, can serve as a component in such assembly processes. For instance, it could be used in reactions that are templated by a specific molecule, leading to the formation of ordered structures. The ability of its aldehyde groups to form dynamic covalent bonds (discussed below) also facilitates self-assembly processes.

Design of Dynamic Covalent Systems

Dynamic covalent chemistry (DCvC) is a powerful strategy for constructing complex molecular architectures by employing reversible covalent bonds rsc.orgnih.govresearchgate.netescholarship.orgchemrxiv.org. These bonds can be formed and broken under specific stimuli (e.g., pH, temperature, light), allowing systems to adapt, self-correct, and assemble into thermodynamically favored products. The aldehyde functionalities of this compound are ideal for DCvC.

The most common dynamic covalent reactions involving aldehydes include:

Imine Formation: Condensation with primary amines to form reversible imine (Schiff base) linkages ppj.org.lyresearchgate.netmdpi.comchemmethod.comresearchgate.netgoogle.com. This reaction is often reversible, particularly under acidic conditions.

Acetal (B89532)/Hemiacetal Formation: Reaction with alcohols to form reversible acetal or hemiacetal bonds scispace.comscribd.com.

These reversible covalent bonds allow this compound to be incorporated into dynamic combinatorial libraries or used to construct self-healing materials, molecular cages, or responsive supramolecular assemblies. For example, the reversible formation of imine bonds can be exploited to create dynamic networks that can respond to external stimuli rsc.orgnih.govescholarship.org.

Table 3: Dynamic Covalent Reactions Involving Aldehydes and this compound

| Reaction Type | Reactant | Bond Formed | Reversibility Stimulus | Potential Applications | Reference(s) |

| Schiff Base Formation | Primary Amines | Imine (C=N) | Acid/Base | Dynamic libraries, self-healing materials, molecular machines | researchgate.netrsc.orgnih.govescholarship.orgchemrxiv.orggoogle.com |

| Acetal/Hemiacetal Formation | Alcohols | Acetal/Hemiacetal | Acid | Dynamic systems, protective groups | scispace.comscribd.com |

Catalytic Applications and Organocatalysis

The unique structure of this compound, featuring two reactive aldehyde functionalities on a rigid phenyl ring, positions it as a versatile precursor and potential component in various catalytic strategies. Its ability to engage in condensation reactions, particularly with amines to form Schiff bases (diimines), opens avenues for creating sophisticated catalytic architectures.

Development of Novel Catalytic Systems Utilizing this compound Derivatives

Research into novel catalytic systems often leverages molecules with well-defined structural motifs and tunable reactivity. This compound serves as an excellent starting material for synthesizing such systems. By reacting this compound with various primary amines, a diverse array of Schiff base derivatives can be generated. These diimines, containing the p-phenylenediimine core, can act as bidentate or tetradentate ligands for transition metal ions. The resulting metal complexes can exhibit catalytic activity in a range of transformations, including oxidation, reduction, C-C coupling reactions, and asymmetric synthesis, by coordinating to metal centers and influencing their electronic and steric environments . The development of these systems focuses on tailoring the amine component to fine-tune the catalytic performance, stability, and selectivity of the resulting metal complexes. Furthermore, the rigid phenyl backbone can impart specific spatial arrangements to the catalytic sites, potentially leading to enhanced stereocontrol in chiral catalysis.

Table 1: Potential Catalytic Applications of this compound Derived Schiff Bases

| Reaction Type | Derivative Type (Example) | Potential Metal Center | Catalytic Role/Application |

| Oxidation | Diimine (from diamine) | Cu, Mn, Fe | Catalyzing aerobic oxidation of alcohols or sulfides |

| C-C Coupling | Diimine (from diamine) | Pd, Ni | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Asymmetric Synthesis | Chiral Diimine | Various Metals | Enantioselective transformations (e.g., epoxidation, Diels-Alder) |

| Polymerization | Diimine (from diamine) | Various Metals | Ligands in coordination polymerization catalysts |

Exploration of Metal-Free Catalysis Approaches

Beyond metal coordination, this compound derivatives can also be explored for their potential in metal-free catalysis, aligning with the growing interest in organocatalysis. The aldehyde functionalities themselves, or modified forms, can participate in catalytic cycles. For instance, derivatives that incorporate hydrogen-bonding motifs or Lewis basic sites could activate substrates through non-covalent interactions or transient covalent bond formation, mimicking established organocatalytic mechanisms. The ability of dialdehydes to form stable cyclic structures or polymers under certain conditions might also lead to the development of heterogeneous organocatalysts. The exploration in this area focuses on designing this compound-based molecules that can facilitate reactions such as Michael additions, aldol (B89426) condensations, or Mannich reactions without the need for transition metals, thereby offering greener and potentially more cost-effective catalytic solutions organic-chemistry.orgmdpi.comrsc.org.

Computational Studies of Catalytic Mechanisms

Computational chemistry plays a pivotal role in understanding and designing catalytic systems. For this compound derivatives, computational studies, such as Density Functional Theory (DFT) calculations, can elucidate reaction pathways, identify transition states, and determine activation energies for proposed catalytic mechanisms. These studies are crucial for understanding how the electronic and structural properties of this compound-based catalysts influence their activity and selectivity. For example, computational modeling can reveal the precise role of the glyoxal groups or the aromatic core in substrate activation, intermediate stabilization, or product release. Such theoretical insights are invaluable for the rational design of more efficient and selective catalysts, guiding experimental efforts in synthesizing optimized derivatives and exploring new catalytic applications simonsfoundation.orgnih.govspringernature.com. By simulating the interaction of the catalyst with substrates and transition states, researchers can predict performance and pinpoint areas for structural modification to enhance catalytic efficiency.

Theoretical and Computational Studies of P Phenylenediglyoxal

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to elucidate the electronic structure and bonding characteristics of molecules like p-Phenylenediglyoxal. These calculations provide a fundamental understanding of electron distribution, molecular orbital energies, bond strengths, and charge localization, which are directly correlated with a molecule's reactivity and physical properties scielo.org.mxnsps.org.ngichem.mdwikipedia.orgnih.govsci-hub.sefrontiersin.orgresearchgate.netrsc.orgmdpi.com.

Investigations typically involve optimizing the molecular geometry to determine the most stable conformation. Subsequently, calculations of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are performed. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical stability, optical polarizability, and reactivity scielo.org.mxfrontiersin.orgmdpi.com. A narrower band gap generally suggests higher reactivity and greater potential for electronic excitation.

A typical data table summarizing these findings might include:

| Property | Calculated Value (e.g., eV) | Description |

| HOMO Energy | [Value] | Energy of the highest occupied molecular orbital. |

| LUMO Energy | [Value] | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (Eg) | [Value] | Energy difference between HOMO and LUMO, indicative of stability/reactivity. |

| Ionization Potential (IP) | [Value] | Minimum energy required to remove an electron. |

| Electron Affinity (EA) | [Value] | Energy released when an electron is added to a neutral atom or molecule. |

| Electronegativity (χ) | [Value] | Tendency of an atom or molecule to attract a bonding pair of electrons. |

| Chemical Hardness (η) | [Value] | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | [Value] | Measure of electrophilic power. |

Molecular Dynamics Simulations of Reactivity and Conformational Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions, and potential reaction pathways dovepress.commdpi.commpg.denih.govnih.gov. By solving Newton's equations of motion for a system of atoms, MD simulations can capture the transient states and movements that govern chemical reactivity and biological function.

For this compound, MD simulations can be used to explore its conformational landscape, identify preferred orientations of the glyoxal (B1671930) groups, and understand how these dynamics might influence its reactivity in various chemical environments mdpi.comnih.gov. Simulations can also investigate how the molecule interacts with solvents, surfaces, or other molecules, predicting binding affinities and dynamic complex formation.

A representative data table derived from MD simulations might present:

| Simulation Time (ps) | RMSD (Å) | RMSF of Glyoxal C=O (Å) | RMSF of Phenyl Ring (Å) | Identified Conformational State |

| 0 | 0.00 | [Value] | [Value] | Initial |

| 100 | [Value] | [Value] | [Value] | [State] |

| 500 | [Value] | [Value] | [Value] | [State] |

| 1000 | [Value] | [Value] | [Value] | [State] |

In Silico Design and Screening of this compound-Derived Materials

Computational methods, often referred to as "in silico" approaches, are indispensable for the rational design and screening of novel materials derived from building blocks like this compound nih.gov. These techniques allow researchers to predict the properties of hypothetical materials before experimental synthesis, significantly accelerating the discovery process and reducing costs.

By computationally modifying the structure of this compound or incorporating it into larger molecular frameworks, researchers can design materials with tailored electronic, optical, or mechanical properties. For instance, computational modeling can predict the band gap, charge transport characteristics, or photoluminescence of polymers or supramolecular assemblies containing the this compound moiety mdpi.comseejph.com.

In silico screening involves using computational algorithms to evaluate large libraries of potential structures or modifications, identifying candidates with desirable properties. This could include screening for materials suitable for organic electronics, catalysis, or advanced composites. The process often involves predicting properties such as solubility, stability, conductivity, and interaction energies with other components.

A data table illustrating in silico material design might show:

| Derived Material Structure | Predicted Band Gap (eV) | Predicted Charge Mobility (cm²/Vs) | Predicted Thermal Stability (°C) | Potential Application |

| [Structure A] | [Value] | [Value] | [Value] | [Application] |

| [Structure B] | [Value] | [Value] | [Value] | [Application] |

| [Structure C] | [Value] | [Value] | [Value] | [Application] |

Mechanistic Elucidation of Reactions through Computational Approaches

Understanding the detailed mechanisms of chemical reactions is critical for optimizing synthetic routes and predicting reaction outcomes. Computational chemistry, particularly DFT, plays a pivotal role in elucidating reaction pathways, identifying transition states, and calculating activation energies nsps.org.ngwikipedia.orgnih.gov.

For this compound, these methods can be applied to study its characteristic reactions, such as condensation reactions leading to heterocycle formation. Computational analyses can map out the sequence of elementary steps, pinpoint the rate-determining step, and characterize the electronic and structural features of reaction intermediates and transition states nsps.org.ng. This detailed mechanistic understanding helps in predicting how structural modifications or changes in reaction conditions might affect the reaction rate and selectivity.

For example, computational studies could investigate the nucleophilic addition to the carbonyl groups of the glyoxal moieties, followed by cyclization or dehydration steps. By calculating the energy profiles of these proposed pathways, researchers can validate experimental observations and uncover subtle details of the reaction mechanism that might not be readily apparent through experimental data alone.

A data table for mechanistic elucidation could present:

| Reaction Step | Intermediate/Transition State | Activation Energy (kJ/mol) | Reaction Coordinate (Å) | Key Electronic Feature |

| 1 | Reactants | 0 | [Value] | Initial state |

| 2 | Transition State 1 (TS1) | [Value] | [Value] | [Feature] |

| 3 | Intermediate 1 (Int1) | [Value] | [Value] | [Feature] |

| 4 | Transition State 2 (TS2) | [Value] | [Value] | [Feature] |

| 5 | Products | [Value] | [Value] | Final state |

Analytical and Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide complementary information about the atomic environments within p-Phenylenediglyoxal.

¹H NMR Spectroscopy: This technique probes the hydrogen nuclei (protons) in a molecule. The chemical shift (δ) of a proton signal, measured in parts per million (ppm), is highly sensitive to its electronic environment, influenced by nearby electronegative atoms or functional groups. For this compound, signals are expected for the aromatic protons and the aldehyde protons. Aldehyde protons (-CHO) are typically deshielded and appear in a characteristic downfield region, often between 9.5 and 10.0 ppm . The aromatic protons, attached to the phenylene ring, are expected to resonate in the typical aromatic region, generally between 7 and 8 ppm. Integration of these signals provides the relative number of protons in each environment.

¹³C NMR Spectroscopy: This method analyzes the carbon-13 nuclei, providing information about the carbon skeleton of the molecule. ¹³C NMR spectra offer a broader chemical shift range (typically 10-220 ppm) compared to ¹H NMR, which often leads to less signal overlap and clearer differentiation of carbon environments azooptics.compressbooks.pub. For this compound, distinct signals are anticipated for the aromatic carbons and the carbonyl carbons of the glyoxal (B1671930) groups. Carbonyl carbons, especially in aldehydes, are highly deshielded and typically appear in the range of 170-220 ppm azooptics.compressbooks.pub. The aromatic carbons of the phenylene ring are expected to resonate in the 120-140 ppm range.

Table 6.1.1: Expected NMR Chemical Shifts for this compound

| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

| Aldehyde (-CHO) | 9.5 – 10.0 | 190 – 200 | Highly deshielded due to carbonyl group |

| Aromatic (Ar-H) | 7.0 – 8.0 | 120 – 140 | Characteristic of benzene (B151609) ring protons/carbons |

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Solid-State Studies

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of crystalline materials wikipedia.orgdrawellanalytical.com. When X-rays interact with the ordered arrangement of atoms in a crystal lattice, they diffract at specific angles, creating a unique diffraction pattern. Analysis of these angles and the intensities of the diffracted beams allows for the reconstruction of a three-dimensional electron density map, revealing the precise positions of atoms, bond lengths, and bond angles within the crystal wikipedia.org.

For this compound, XRD is crucial for understanding its solid-state properties, including its crystalline form, packing arrangements, and potential polymorphism. The crystalline structure dictates many physical properties, such as solubility, melting point, and stability. Bragg's Law (nλ = 2dsinθ) forms the fundamental basis for interpreting XRD patterns, relating the wavelength of the X-rays (λ), the distance between atomic planes in the crystal (d), and the angle of diffraction (θ) drawellanalytical.compdx.edu. While specific crystallographic data for this compound was not detailed in the provided search results, XRD would be employed to confirm its crystalline nature and elucidate its precise three-dimensional arrangement in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns acdlabs.com. For this compound, MS is used to confirm its identity and purity.

The molecular weight of this compound is reported as 190.15 g/mol . Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are commonly employed, using reverse-phase C18 columns with acetonitrile/water mobile phases to simultaneously confirm purity and molecular weight .

Mass spectrometry ionization sources can be categorized as "hard" or "soft." Hard ionization sources, such as Electron Impact (EI), impart significant energy, leading to extensive fragmentation and often a weak or absent molecular ion peak acdlabs.com. Soft ionization sources, including Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), introduce less energy, resulting in minimal fragmentation and a more prominent molecular ion peak acdlabs.comiyte.edu.tr. The fragmentation patterns observed in a mass spectrum are characteristic of a molecule's structure, as they arise from the cleavage of specific bonds based on their relative stabilities acdlabs.comlibretexts.org. While specific fragmentation pathways for this compound were not detailed in the search results, MS analysis would typically reveal characteristic fragment ions resulting from the loss of small molecules or parts of the glyoxal and phenylene moieties.

Table 6.3.1: Molecular Weight of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₆O₂ | 190.15 | 2673-16-7 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure by analyzing how molecules interact with electromagnetic radiation libretexts.orglibretexts.orgutoronto.camlsu.ac.intanta.edu.eg. Both methods detect molecular vibrations, but they rely on different selection rules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a molecular vibration causes a change in the molecule's dipole moment mlsu.ac.intanta.edu.eg. Different functional groups absorb IR radiation at characteristic frequencies. For this compound, key absorptions would include:

Carbonyl (C=O) stretching: The glyoxal groups are expected to show a strong absorption band in the carbonyl stretching region, typically between 1650–1750 cm⁻¹ . Aldehydes commonly exhibit this stretch around 1720-1740 cm⁻¹.

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹ libretexts.org.

Aromatic C-C stretching (in-ring): Bands associated with the benzene ring's carbon-carbon bonds are usually observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ libretexts.orgspcmc.ac.in.

Aromatic C-H bending (out-of-plane): These vibrations often occur in the 900-675 cm⁻¹ region libretexts.org.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light, where a molecule's polarizability changes during a vibration libretexts.orgutoronto.caubbcluj.rotanta.edu.eg. Vibrations that cause a significant change in polarizability are Raman-active. Similar to IR, Raman spectroscopy can detect carbonyl and aromatic group vibrations. For instance, changes in C-H stretching vibrations have been observed in Raman spectra of polymers under degradation researchgate.net. While specific Raman data for this compound is not provided, the technique would complement IR by confirming the presence of these functional groups through their characteristic vibrational signatures.

Table 6.4.1: Expected IR Absorption Frequencies for this compound

| Functional Group / Vibration | Expected IR Frequency (cm⁻¹) | Intensity | Assignment |

| Carbonyl (C=O) Stretch | 1650 – 1750 | Strong | Aldehyde group |

| Aromatic C-H Stretch | 3100 – 3000 | Medium | Phenyl ring |

| Aromatic C-C Stretch (in-ring) | 1600 – 1585 | Medium | Phenyl ring |

| Aromatic C-C Stretch (in-ring) | 1500 – 1400 | Medium | Phenyl ring |

| Aromatic C-H Bend (oop) | 900 – 675 | Medium | Phenyl ring |

Note: "oop" denotes out-of-plane bending.

Chromatographic Techniques (HPLC, TLC) for Reaction Monitoring and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are vital for monitoring the progress of chemical reactions and assessing the purity of synthesized compounds like this compound wsu.edusigmaaldrich.comlibretexts.orgtorontech.com.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust analytical method used to separate, identify, and quantify components in a mixture torontech.commeasurlabs.com. It involves passing a liquid sample through a column packed with a stationary phase, using a mobile phase to elute the components. Separation is based on the differential interactions of the analytes with the stationary and mobile phases. HPLC is highly effective for:

Reaction Monitoring: By analyzing aliquots of a reaction mixture over time, HPLC can track the consumption of starting materials and the formation of products, providing kinetic information.

Purity Assessment: HPLC can resolve impurities from the main compound, allowing for the determination of purity. Peak purity analysis, often aided by Diode-Array Detectors (DAD) or coupled Mass Spectrometry (MS), ensures that a single chromatographic peak corresponds to a single compound torontech.commeasurlabs.comchromatographyonline.com. The use of reference standards and comparative analysis is crucial for accurate purity determination torontech.com.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and more cost-effective technique commonly used for qualitative analysis and reaction monitoring wsu.edusigmaaldrich.comlibretexts.org. In TLC, a small spot of the sample is applied to a thin layer of stationary phase (e.g., silica (B1680970) gel) coated on a plate. The plate is then placed in a developing chamber containing a mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates based on their polarity and affinity for the stationary and mobile phases.

Reaction Monitoring: TLC allows researchers to quickly assess the presence of starting materials, intermediates, and products by spotting aliquots of the reaction mixture alongside standards. Visualization under UV light or with staining reagents (e.g., iodine, p-anisaldehyde) reveals the separated components wsu.edulibretexts.org.

Purity Assessment: TLC can provide a preliminary indication of purity by showing the number of distinct spots. However, it is generally less quantitative than HPLC.

Table 6.5.1: Chromatographic Techniques for this compound Analysis

| Technique | Primary Use in Research | Key Principles | Typical Applications for PPDG |

| HPLC | Purity Assessment, Reaction Monitoring, Quantification | Separation based on differential partitioning between stationary and mobile phases. Detection via UV-Vis, MS, etc. | Confirming purity, monitoring synthesis progress, quantifying product yield. |

| TLC | Reaction Monitoring, Qualitative Purity Check | Separation based on differential adsorption to a stationary phase and elution by a mobile phase. Visualization via UV or stains. | Rapidly tracking reaction completion, identifying presence of product/starting material, preliminary purity assessment. |

Compound Name List

this compound (PPDG)

Future Directions and Emerging Research Avenues

Integration in Multifunctional Materials Systems

The bifunctional nature of p-phenylenediglyoxal makes it an attractive crosslinking agent and monomer for the construction of multifunctional polymeric systems. The glyoxal (B1671930) groups can readily react with various nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is being explored for the development of advanced polymers with tailored properties.

One promising area of investigation is the incorporation of this compound into polymer backbones to enhance their mechanical and thermal properties. For instance, its rigid phenylene core can impart significant stiffness and thermal stability to polymeric materials. Research is ongoing to synthesize and characterize novel polymers derived from this compound and various diamines, diols, and other difunctional monomers. The resulting materials are being evaluated for applications in high-performance composites, adhesives, and coatings.

Furthermore, the potential for this compound to act as a precursor for conductive polymers is an active area of research. Through condensation reactions with appropriate aromatic amines, it is possible to generate conjugated polymer systems. The electronic properties of these materials could be fine-tuned by modifying the chemical structure of the diamine co-monomer, opening up possibilities for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Exploration of Novel Reaction Pathways and Synthetic Methodologies

The rich chemistry of the glyoxal functional group offers a fertile ground for exploring novel reaction pathways involving this compound. Beyond simple condensation reactions, researchers are investigating its participation in multicomponent reactions, cycloadditions, and metal-catalyzed transformations. These explorations aim to expand the synthetic toolbox for creating complex molecular architectures from this relatively simple starting material.

A key area of interest is the use of this compound in the synthesis of heterocyclic compounds. The reaction of this compound with various binucleophiles can lead to the formation of a wide range of heterocyclic systems, such as quinoxalines and other nitrogen-containing heterocycles. These structural motifs are prevalent in pharmaceuticals and functional organic materials, making the development of efficient synthetic routes from this compound a significant endeavor.

Moreover, the reactivity of the dicarbonyl groups can be harnessed to construct intricate supramolecular assemblies. Through the formation of dynamic covalent bonds, such as imines or hydrazones, this compound can be used to build reversible and self-healing materials. The investigation into these dynamic systems is at the forefront of materials science, with potential applications in areas like drug delivery, sensing, and adaptive materials.

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic processes. For dicarbonyl compounds like this compound, research is focused on developing more environmentally benign and efficient synthetic methods. This includes the use of greener solvents, catalyst-free reaction conditions, and processes that minimize waste generation.

One approach being explored is the use of visible-light-driven photocatalysis for the synthesis of dicarbonyl compounds. These methods offer a milder and more sustainable alternative to traditional synthetic routes that often require harsh reagents and high temperatures. Additionally, multicomponent reactions performed in aqueous media are being investigated as a straightforward and atom-economical way to produce complex molecules from simple precursors.

The development of sustainable synthetic routes not only reduces the environmental impact but can also lead to more cost-effective production methods. As the demand for advanced materials grows, the ability to synthesize key building blocks like this compound in a sustainable manner will be crucial for the widespread adoption of these technologies.

Interdisciplinary Research with this compound-derived Architectures in Emerging Technologies

The unique chemical properties of this compound position it as a versatile component for creating novel materials with applications in a variety of emerging technologies. Its ability to form stable, porous, and functional architectures through reactions with other organic building blocks is a key area of interdisciplinary research.

One of the most exciting frontiers is the use of this compound in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, separation, and catalysis. The reaction of this compound with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, can lead to the formation of highly ordered, two-dimensional or three-dimensional COFs. The porosity and functionality of these materials can be precisely tuned by selecting the appropriate building blocks. Researchers are actively exploring the use of this compound-based COFs for applications such as carbon dioxide capture, selective adsorption of pollutants, and as supports for catalytic nanoparticles.

In the realm of energy storage , polymers and frameworks derived from this compound are being investigated as potential electrode materials for batteries and supercapacitors. The redox-active nature of the phenylene and dicarbonyl units, coupled with the potential for high surface area in porous architectures, makes these materials promising candidates for storing and delivering electrical energy.

Furthermore, the reaction of this compound with various amines can lead to the formation of Schiff base ligands . These ligands can coordinate with metal ions to form metal-organic frameworks (MOFs) or discrete metal complexes with interesting catalytic, magnetic, or optical properties. The versatility of Schiff base chemistry allows for the design of a vast array of functional materials with tailored properties for specific applications in sensing, catalysis, and molecular magnetism.

The table below summarizes some of the emerging applications for materials derived from this compound.

| Application Area | Material Type | Key Features |

| Gas Storage & Separation | Covalent Organic Frameworks (COFs) | High porosity, tunable pore size, chemical stability |

| Catalysis | COFs, Metal-Organic Frameworks (MOFs) | High surface area, active sites for catalysis |

| Energy Storage | Redox-active Polymers, COFs | High charge storage capacity, good cycling stability |

| Sensing | Fluorescent Polymers, COFs | Selective detection of analytes |

Q & A

Q. What are the common synthetic routes for p-Phenylenediglyoxal, and how do reaction conditions influence yield?

Methodological Answer:

- Condensation reactions between glyoxal derivatives and aromatic precursors under controlled pH (e.g., acidic or basic catalysis) are typical.

- Purification often involves recrystallization from ethanol or acetone, followed by vacuum drying.

- Yield optimization requires monitoring temperature (e.g., 60–80°C) and stoichiometric ratios using HPLC or TLC for intermediate tracking .

- Characterization via ¹H/¹³C NMR (peaks at δ 9.5–10.0 ppm for carbonyl groups) and XRD for crystallinity verification is standard .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- FT-IR for carbonyl stretching vibrations (1650–1750 cm⁻¹) and UV-Vis for conjugation analysis (λ~250–300 nm).

- HPLC-MS with reverse-phase C18 columns (acetonitrile/water mobile phase) confirms purity and molecular weight.

- X-ray crystallography resolves spatial conformation, critical for studying reactivity in crosslinking applications .

Q. How does solvent polarity affect the solubility and stability of this compound?

Methodological Answer:

- Conduct solubility tests in solvents like DMSO, THF, and chloroform, measuring saturation points via gravimetric analysis.

- Stability is assessed by accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers design experiments to resolve conflicting data on this compound’s reactivity under varying pH?

Methodological Answer:

Q. What strategies are effective in mitigating crystallization challenges during this compound synthesis?

Methodological Answer:

Q. How can the crosslinking efficiency of this compound in polymer matrices be quantitatively evaluated?

Methodological Answer:

Q. What experimental approaches validate the role of this compound in photodegradation mechanisms?

Methodological Answer:

Q. How do steric and electronic effects influence this compound’s reactivity in nucleophilic additions?

Methodological Answer:

Q. What methodologies address discrepancies in reported catalytic activities of this compound derivatives?

Methodological Answer:

Q. How can researchers design this compound-based probes for detecting biothiols in cellular environments?

Methodological Answer:

- Synthesize fluorescent conjugates (e.g., with dansyl chloride) and validate selectivity via competitive assays (GSH vs. Cys).

- Confocal microscopy in live cells tracks real-time thiol binding, with controls for autofluorescence and pH interference .

Guidance for Rigorous Research Design

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- Use PICO (Population, Intervention, Comparison, Outcome) for structuring hypotheses in applied studies (e.g., comparing crosslinking agents) .

- Avoid biases by pre-registering protocols and using blinded data analysis for contentious results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.